![molecular formula C18H28N2O B256712 (2E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B256712.png)
(2E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide is an organic compound that features a complex structure with a tert-butylphenyl group and a dimethylamino propyl group attached to an acrylamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide typically involves the following steps:
Preparation of 4-tert-butylphenylamine: This can be achieved by the reduction of 4-tert-butylphenyl nitro compound using hydrogenation or other reducing agents.
Formation of 3-(dimethylamino)propylamine: This is synthesized by the reaction of dimethylamine with 3-chloropropylamine.
Acrylamide Formation: The final step involves the reaction of 4-tert-butylphenylamine with acryloyl chloride in the presence of a base like triethylamine, followed by the addition of 3-(dimethylamino)propylamine to form the desired acrylamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(2E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
科学研究应用
(2E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a monomer in polymer synthesis, particularly in the formation of specialty polymers with unique properties.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of (2E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4-tert-butylphenol: Shares the tert-butylphenyl group but lacks the acrylamide and dimethylamino propyl groups.
N,N-dimethylacrylamide: Contains the acrylamide backbone but lacks the tert-butylphenyl group.
Uniqueness
(2E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C18H28N2O |
|---|---|
分子量 |
288.4 g/mol |
IUPAC 名称 |
(E)-3-(4-tert-butylphenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide |
InChI |
InChI=1S/C18H28N2O/c1-18(2,3)16-10-7-15(8-11-16)9-12-17(21)19-13-6-14-20(4)5/h7-12H,6,13-14H2,1-5H3,(H,19,21)/b12-9+ |
InChI 键 |
GIUAEVKRLUBRSQ-FMIVXFBMSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCN(C)C |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCCCN(C)C |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


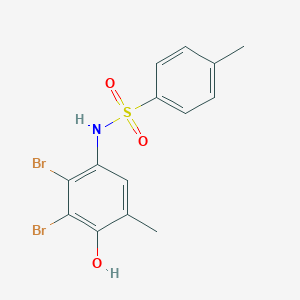
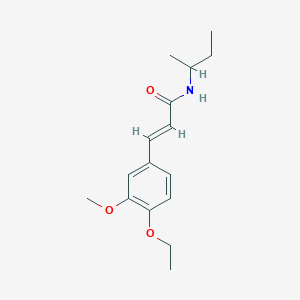
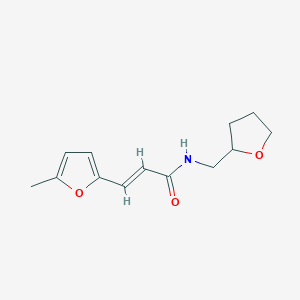

![Methyl 2-[(2,5-dichlorophenyl)sulfonylamino]acetate](/img/structure/B256647.png)

![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)
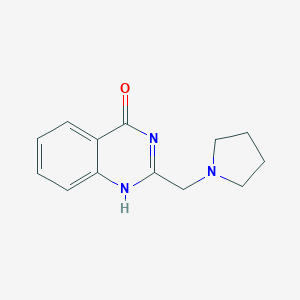
![16-acetyl-10-chloro-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione](/img/structure/B256652.png)

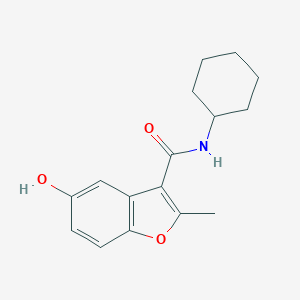
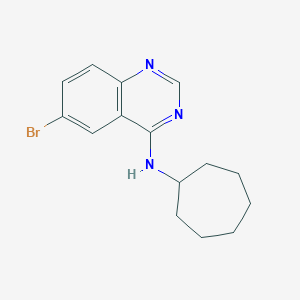
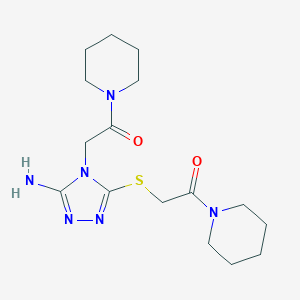
![N-[(OXOLAN-2-YL)METHYL]-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B256668.png)
